molecular formula C21H24N4 B11285988 11-(Pentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

11-(Pentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No.: B11285988
M. Wt: 332.4 g/mol
InChI Key: PLTJMTCDMJOOIE-UHFFFAOYSA-N
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Description

11-(PENTYLAMINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE is a complex organic compound that belongs to the class of benzimidazoisoquinolines This compound is characterized by its unique structure, which includes a pentylamino group and a cyanide group attached to a tetrahydrobenzimidazoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(PENTYLAMINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable aldehyde to form the benzimidazole ring.

    Cyclization to Isoquinoline: The benzimidazole intermediate undergoes cyclization with a suitable reagent, such as a halogenated compound, to form the isoquinoline structure.

    Introduction of the Pentylamino Group: The isoquinoline intermediate is then reacted with a pentylamine derivative under appropriate conditions to introduce the pentylamino group.

    Addition of the Cyanide Group: Finally, the compound is treated with a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the cyanide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

11-(PENTYLAMINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

11-(PENTYLAMINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 11-(PENTYLAMINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with a benzimidazole core, such as benzimidazole itself or substituted benzimidazoles.

    Isoquinoline Derivatives: Compounds with an isoquinoline structure, such as isoquinoline or substituted isoquinolines.

    Cyanide-Containing Compounds: Compounds with a cyanide group, such as acetonitrile or cyanobenzene.

Uniqueness

11-(PENTYLAMINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H24N4

Molecular Weight

332.4 g/mol

IUPAC Name

11-(pentylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

InChI

InChI=1S/C21H24N4/c1-2-3-8-13-23-20-16-10-5-4-9-15(16)17(14-22)21-24-18-11-6-7-12-19(18)25(20)21/h6-7,11-12,23H,2-5,8-10,13H2,1H3

InChI Key

PLTJMTCDMJOOIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N

Origin of Product

United States

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